3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chlorine and fluorine atoms in the structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . This reaction is often catalyzed by acids or metal catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal chemistry applications.
KRAS G12C inhibitors: Imidazo[1,2-a]pyridine derivatives used in cancer treatment.
Uniqueness
3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine stands out due to its unique combination of chlorine and fluorine atoms, which enhances its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
158958-70-4 |
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Molecular Formula |
C13H8ClFN2 |
Molecular Weight |
246.67 g/mol |
IUPAC Name |
3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-13-12(9-4-6-10(15)7-5-9)16-11-3-1-2-8-17(11)13/h1-8H |
InChI Key |
HQIVKGJJVIUKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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